N-Acetyldopamine dimmers A

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

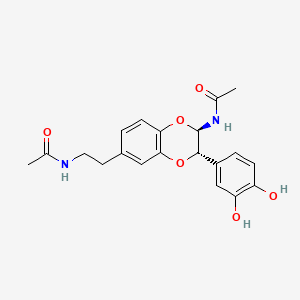

Properties

Molecular Formula |

C20H22N2O6 |

|---|---|

Molecular Weight |

386.4 g/mol |

IUPAC Name |

N-[2-[(2R,3S)-2-acetamido-3-(3,4-dihydroxyphenyl)-2,3-dihydro-1,4-benzodioxin-6-yl]ethyl]acetamide |

InChI |

InChI=1S/C20H22N2O6/c1-11(23)21-8-7-13-3-6-17-18(9-13)27-19(20(28-17)22-12(2)24)14-4-5-15(25)16(26)10-14/h3-6,9-10,19-20,25-26H,7-8H2,1-2H3,(H,21,23)(H,22,24)/t19-,20+/m0/s1 |

InChI Key |

MXCCEJSRHCXZMV-VQTJNVASSA-N |

Isomeric SMILES |

CC(=O)NCCC1=CC2=C(C=C1)O[C@H]([C@@H](O2)C3=CC(=C(C=C3)O)O)NC(=O)C |

Canonical SMILES |

CC(=O)NCCC1=CC2=C(C=C1)OC(C(O2)C3=CC(=C(C=C3)O)O)NC(=O)C |

Origin of Product |

United States |

Foundational & Exploratory

N-Acetyldopamine Dimer A: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-Acetyldopamine Dimer A represents a class of naturally occurring compounds with significant therapeutic potential. Primarily discovered in insects, these dimers have demonstrated potent anti-inflammatory, antioxidative, and neuroprotective properties. This technical guide provides an in-depth overview of the discovery, origin, and biological activities of N-Acetyldopamine Dimer A. It includes a detailed summary of quantitative data, experimental protocols for key studies, and visualizations of the implicated signaling pathways to facilitate further research and drug development efforts.

Discovery and Origin

N-acetyldopamine (NADA) is a catecholamine derivative utilized by insects as a precursor for sclerotization, the process of hardening their cuticles. The dimerization of NADA leads to the formation of various N-acetyldopamine dimers. These dimers have been isolated from several insect sources, including:

-

Vespa velutina auraria Smith (a species of wasp): Researchers have isolated previously undescribed and known N-acetyldopamine dimers from this wasp, which is used in traditional Chinese medicine.[1]

-

Isaria cicada (a traditional Chinese medicine derived from cicada fungi): N-acetyldopamine dimer (NADD) has been extracted from this source and studied for its neuroinflammatory inhibitory effects.[2]

-

Cicadidae Periostracum (the cast-off skin of cicadas): Enantiomers of an N-acetyldopamine dimer have been isolated from this traditional medicinal substance, showing enantioselective neuroprotective activity.[3][4][5]

-

Aspongopus chinensis and Periostracum cicadae: Novel N-acetyldopamine dimers with unique ring systems have been identified in these insects.[6]

-

Oxya chinensis sinuosa (edible grasshopper): N-acetyldopamine dimers with antithrombotic and antiplatelet activities have been isolated from this grasshopper.[3]

The biosynthesis of these dimers can occur through enzymatic oxidation of dehydro-N-acetyldopamine, which is oxidized by phenoloxidase to a quinone methide imine amide. This intermediate then reacts with a parent compound to form the dimers.[7]

Biological Activities and Signaling Pathways

N-Acetyldopamine dimers exhibit a range of biological activities, primarily centered around their anti-inflammatory and antioxidant effects. These activities are mediated through the modulation of several key signaling pathways.

Anti-inflammatory Activity

N-Acetyldopamine dimers have been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6) in various cell models, including lipopolysaccharide (LPS)-stimulated BV-2 microglia and RAW264.7 macrophages.[2][4]

The anti-inflammatory effects are largely attributed to the inhibition of the Toll-like receptor 4 (TLR4)/Nuclear factor kappa-B (NF-κB) and the NLRP3 inflammasome/Caspase-1 signaling pathways.[2][8] N-acetyldopamine dimer (NADD) has been shown to directly bind to TLR4, thereby inhibiting downstream signaling.[2]

Antioxidant Activity

Several N-acetyldopamine dimers have demonstrated potent antioxidant activity, in some cases stronger than the positive control, Vitamin C.[1][9] This activity involves the reduction of intracellular and mitochondrial reactive oxygen species (ROS) and the elevation of glutathione (B108866) levels.[3][5]

A key mechanism for the antioxidant effect is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. One enantiomer of an N-acetyldopamine dimer was found to activate Nrf2, which is a critical regulator of antioxidant defenses. Molecular docking studies suggest that this activation is due to a strong interaction with Keap1, the repressor of Nrf2.[3][5]

Neuroprotective Activity

The anti-inflammatory and antioxidant properties of N-Acetyldopamine dimers contribute to their neuroprotective effects. One enantiomer, in particular, has shown significant neuroprotective effects against rotenone-induced cytotoxicity in SH-SY5Y neuroblastoma cells.[3][5] This highlights the potential of these compounds in the context of neurodegenerative diseases.

Quantitative Data Summary

The following tables summarize the quantitative data from key studies on N-Acetyldopamine dimers.

Table 1: Anti-inflammatory and Antioxidant Activity

| Compound/Dimer | Cell Line | Assay | Concentration | Result | Reference |

| NADD | BV-2 microglia | NO production | 15, 30, 60 μM | Attenuated LPS-induced NO production | [2] |

| NADD | BV-2 microglia | ROS detection | 15, 30, 60 μM | Attenuated LPS-induced ROS generation | [2] |

| NADD | BV-2 microglia | ELISA (TNF-α, IL-1β, IL-6) | 15, 30, 60 μM | Attenuated LPS-induced cytokine production | [2] |

| Compounds 3, 5, 7 | PC12 cells | ROS production | 14 μg/mL | Greater antioxidant activity than Vitamin C | [1] |

| Compounds 5, 6 | RAW264.7 cells | NO production | - | Inhibited NO production | [1][9] |

| Compound 2 | RAW264.7 cells | ROS, NO, NF-κB | - | More efficient inhibitor than Compound 1 | [4] |

Table 2: Molecular Docking Binding Energies

| Compound/Dimer | Target Protein | Binding Energy (kcal/mol) | Reference |

| Compound 3 | AKT1 | -9.4 | [1] |

| Compound 5 | AKT1 | -9.3 | [1] |

| Compound 7 | AKT1 | -10.3 | [1] |

| Compound 5 | NOS2 | - | [1] |

| Compound 6 | NOS2 | - | [1] |

Experimental Protocols

This section details the methodologies for key experiments cited in the literature.

Cell Culture and Treatment for Anti-inflammatory Assays

-

Cell Lines: BV-2 microglial cells or RAW264.7 macrophages are commonly used.

-

Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment Protocol: Cells are pretreated with various concentrations of the N-Acetyldopamine dimer (e.g., 15, 30, 60 μM) for 1 hour, followed by stimulation with 1 μg/mL of lipopolysaccharide (LPS) for 24 hours to induce an inflammatory response.[2]

Nitric Oxide (NO) Detection

-

Method: The Griess reagent assay is used to measure the accumulation of nitrite (B80452), a stable metabolite of NO, in the cell culture supernatant.

-

Procedure: An equal volume of culture supernatant is mixed with Griess reagent. The absorbance is then measured at a specific wavelength (e.g., 540 nm) using a microplate reader. The concentration of nitrite is determined from a standard curve generated with sodium nitrite.[10]

Reactive Oxygen Species (ROS) Detection

-

Method: The fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) is used to measure intracellular ROS levels.

-

Procedure: After treatment, cells are incubated with DCFH-DA. DCFH-DA is deacetylated by intracellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). The fluorescence intensity is measured using a fluorescence microscope or a plate reader.[2]

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines

-

Method: ELISA kits are used to quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in the cell culture supernatant.

-

Procedure: The assay is performed according to the manufacturer's instructions. Briefly, the supernatant is added to wells pre-coated with antibodies specific to the cytokine of interest. After a series of incubation and washing steps with detection antibodies and substrate, the absorbance is measured, and the cytokine concentration is determined from a standard curve.[2]

Western Blot Analysis

-

Method: Western blotting is used to determine the protein expression levels of key signaling molecules (e.g., TLR4, NF-κB, NLRP3, Caspase-1).

-

Procedure: Cells are lysed, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against the target proteins, followed by incubation with HRP-conjugated secondary antibodies. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Molecular Docking

-

Method: Computational docking simulations are performed to predict the binding affinity and interaction between the N-Acetyldopamine dimer and its target protein (e.g., TLR4, Keap1).

-

Procedure: The 3D structures of the ligand (N-Acetyldopamine dimer) and the receptor protein are prepared. Docking is performed using software like AutoDock. The results are analyzed based on the binding energy, with more negative values indicating a stronger interaction.[1]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and a general experimental workflow.

Caption: Inhibition of TLR4-mediated inflammatory pathways by N-Acetyldopamine dimer.

Caption: Activation of the Nrf2 antioxidant pathway by an N-Acetyldopamine dimer enantiomer.

Caption: A generalized workflow for in vitro anti-inflammatory and antioxidant assays.

References

- 1. mdpi.com [mdpi.com]

- 2. N-acetyldopamine dimer inhibits neuroinflammation through the TLR4/NF-κB and NLRP3/Caspase-1 pathways: N-acetyldopamine dimer inhibits neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Antioxidant and anti-inflammatory activities of N-acetyldopamine dimers from Periostracum Cicadae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. N-Acetyldopamine Dimer from Cicadidae Periostracum Is Enantioselectively Neuroprotective via Antioxidant Property - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. N-acetyldopamine dimer inhibits neuroinflammation through the TLR4/NF-κB and NLRP3/Caspase-1 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Anti-Inflammatory and Antioxidative N-Acetyldopamine Dimers from Adult Vespa velutina auraria Smith - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scienceopen.com [scienceopen.com]

The Biosynthesis of N-Acetyldopamine Dimer A: A Core Process in Insect Cuticle Sclerotization

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The process of sclerotization, or hardening, of the insect cuticle is a critical physiological event essential for the survival of most insect species. This biochemical transformation provides structural integrity, mechanical strength, and protection from the environment. At the heart of this process lies the cross-linking of cuticular proteins by quinonoid molecules derived from catecholamines. A key player in this intricate network is N-acetyldopamine (NADA) and its subsequent oligomers, such as N-Acetyldopamine dimer A. This guide provides a detailed overview of the biosynthetic pathway of N-Acetyldopamine dimer A, supported by quantitative data, experimental methodologies, and pathway visualizations.

The Biosynthetic Pathway of N-Acetyldopamine (NADA)

The journey to N-Acetyldopamine dimer A begins with the synthesis of its monomeric precursor, N-acetyldopamine (NADA). This pathway starts with the amino acid L-tyrosine and involves a series of enzymatic conversions primarily occurring in the insect's epidermis.[1]

The key steps are:

-

Hydroxylation of Tyrosine: L-tyrosine is hydroxylated to form 3,4-dihydroxyphenylalanine (DOPA). This reaction is catalyzed by the enzyme Tyrosine hydroxylase (TH) .

-

Decarboxylation of DOPA: DOPA undergoes decarboxylation to produce dopamine. This step is facilitated by Dopa decarboxylase (DDC) .[1][2]

-

N-acetylation of Dopamine: Dopamine is then acetylated to form N-acetyldopamine (NADA). This reaction is catalyzed by Arylalkylamine N-acetyltransferase (AANAT) , which utilizes acetyl-CoA as the acetyl group donor.[3][4][5] NADA is one of the major precursors for the subsequent quinone-mediated tanning of the cuticle.[3]

Formation of N-Acetyldopamine Dimer A

Once synthesized, NADA is transported into the newly formed cuticle, where the dimerization and cross-linking reactions occur. The formation of N-Acetyldopamine dimer A, a representative benzodioxan-type dimer, is an oxidative process catalyzed by specific cuticular enzymes.

The key steps are:

-

Oxidation to NADA-quinone: In the cuticular matrix, NADA is oxidized to the highly reactive NADA-o-quinone. This oxidation is primarily catalyzed by multicopper oxidases, with laccase-2 being a well-characterized enzyme in this role.[6][7] Peroxidases may also contribute to this step.

-

Isomerization to Quinone Methide: The NADA-o-quinone can then undergo isomerization to form a p-quinone methide intermediate. This reaction can be catalyzed by a quinone isomerase .[8][9]

-

Dimerization: The highly reactive quinone and quinone methide intermediates can then react with another molecule of NADA. The formation of benzodioxan-type dimers occurs through the reaction between dehydro-NADA-o-quinone and NADA.[10] These dimers can subsequently cross-link with cuticular proteins, contributing to the sclerotization process.[3][8] Mild acid hydrolysis of sclerotized insect cuticle releases these benzodioxan-type dimers.[11]

Quantitative Data

The enzymatic reactions governing the biosynthesis of N-Acetyldopamine dimer A have been the subject of quantitative analysis. The catalytic efficiency of laccase-2, a key enzyme in the oxidation of NADA, has been determined for several insect species.

| Enzyme | Insect Species | Substrate | Km (mM) | kcat (min⁻¹) | Catalytic Efficiency (kcat/Km) (min⁻¹mM⁻¹) | Reference |

| Laccase-2A | Tribolium castaneum | NADA | 0.22 ± 0.03 | 113 ± 5 | 514 | [6] |

| Laccase-2B | Tribolium castaneum | NADA | 0.21 ± 0.02 | 115 ± 4 | 548 | [6] |

| Laccase-2A | Anopheles gambiae | NADA | 0.22 ± 0.03 | 11 ± 1 | 51 | [6] |

| Laccase-2B | Anopheles gambiae | NADA | 0.24 ± 0.03 | 14 ± 1 | 57 | [6] |

Table 1: Kinetic parameters of recombinant Laccase-2 isoforms for the oxidation of N-acetyldopamine (NADA). Data from Dittmer et al. (2012).[6]

Experimental Protocols

The study of the N-Acetyldopamine dimer A biosynthesis pathway involves a variety of biochemical and analytical techniques. Below are summarized methodologies for key experiments.

Laccase Activity Assay

This protocol outlines a general method for determining the activity of laccase in insect cuticle extracts using NADA as a substrate.

Objective: To quantify the rate of NADA oxidation by laccase.

Materials:

-

Insect cuticle preparation (source of laccase)

-

Spectrophotometer

-

Buffer solution (e.g., 50 mM sodium phosphate, pH 6.5)

-

N-acetyldopamine (NADA) solution (substrate)

-

Cuvettes

Procedure:

-

Enzyme Preparation: Homogenize insect cuticle in cold buffer. Centrifuge to pellet debris and use the supernatant, which contains soluble enzymes, for the assay.

-

Reaction Mixture: In a cuvette, combine the buffer and the enzyme extract.

-

Initiation: Start the reaction by adding a known concentration of NADA solution to the cuvette.

-

Measurement: Immediately monitor the change in absorbance at a specific wavelength (e.g., 470 nm) corresponding to the formation of the NADA-quinone product. The rate of change in absorbance over time is proportional to the enzyme activity.

-

Calculation: Calculate the enzyme activity using the Beer-Lambert law, with the molar extinction coefficient of the product. One unit of laccase activity can be defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified conditions.

Extraction and Isolation of NADA Dimers from Sclerotized Cuticle

This protocol describes a general approach for isolating NADA dimers for structural analysis.

Objective: To extract and purify N-acetyldopamine dimers from hardened insect cuticle.

Materials:

-

Sclerotized insect cuticle (e.g., pupal cases, exuviae)

-

Dilute hydrochloric acid (e.g., 1 M HCl)

-

Heating apparatus (e.g., heating block, water bath)

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a C18 column

-

Solvents for HPLC (e.g., water, acetonitrile (B52724), trifluoroacetic acid)

Procedure:

-

Hydrolysis: Suspend the cleaned and dried cuticle in dilute HCl. Heat the suspension (e.g., at 100°C) for a defined period to hydrolyze the cross-linked structure and release catecholic degradation products, including dimers.[11]

-

Extraction: After cooling, centrifuge the mixture to remove insoluble debris. The supernatant contains the extracted dimers.

-

Purification: Inject the supernatant into an HPLC system. Use a gradient of organic solvent (e.g., acetonitrile in water with 0.1% TFA) to separate the components.

-

Fraction Collection: Collect the fractions corresponding to the peaks of interest based on the chromatogram.

-

Analysis: Analyze the purified fractions using mass spectrometry and NMR to confirm the identity and structure of the N-Acetyldopamine dimer A.[11][12]

Conclusion

The biosynthesis of N-Acetyldopamine dimer A is a fundamental component of the insect cuticle sclerotization machinery. This multi-step process, involving a cascade of specific enzymes, transforms a simple amino acid into complex cross-linking agents that are vital for insect survival. A thorough understanding of this pathway, supported by robust quantitative data and detailed experimental protocols, is crucial for researchers in entomology, biochemistry, and materials science. Furthermore, the enzymes in this pathway, such as AANAT and laccase, represent potential targets for the development of novel and specific insecticides. The continued investigation into these biochemical processes will undoubtedly yield further insights into insect physiology and may pave the way for innovative pest management strategies.

References

- 1. Insect Cuticle Sclerotization | Annual Reviews [annualreviews.org]

- 2. researchgate.net [researchgate.net]

- 3. insect cuticle sclerotization: Topics by Science.gov [science.gov]

- 4. Insect Arylalkylamine N-Acyltransferases: Mechanism and Role in Fatty Acid Amide Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. primescholars.com [primescholars.com]

- 6. Kinetic properties of alternatively spliced isoforms of laccase-2 from Tribolium castaneum and Anopheles gambiae - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Model reactions for insect cuticle sclerotization: cross-linking of recombinant cuticular proteins upon their laccase-catalyzed oxidative conjugation with catechols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Sclerotization - Wikipedia [en.wikipedia.org]

- 9. Biosynthesis of dehydro-N-acetyldopamine by a soluble enzyme preparation from the larval cuticle of Sarcophaga bullata involves intermediary formation of N-acetyldopamine quinone and N-acetyldopamine quinone methide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. d-nb.info [d-nb.info]

- 11. researchgate.net [researchgate.net]

- 12. N-Acetyldopamine Dimer from Cicadidae Periostracum Is Enantioselectively Neuroprotective via Antioxidant Property - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of N-Acetyldopamine Dimer A

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and biological significance of N-Acetyldopamine (NADA) Dimer A, a representative member of a class of naturally occurring compounds with promising therapeutic potential. This document details the spectroscopic data, experimental protocols for isolation and characterization, and the molecular pathways influenced by this bioactive molecule.

Chemical Structure and Stereochemistry

N-Acetyldopamine Dimer A, systematically named (2R,3S)-2-(3',4'-dihydroxyphenyl)-3-acetylamino-7-(N-acetyl-2''-aminoethyl)-1,4-benzodioxane, is a naturally occurring dimer derived from the neurotransmitter dopamine. Its structure is characterized by a 1,4-benzodioxane (B1196944) core, which is formed through the oxidative coupling of two N-acetyldopamine monomers.

The stereochemistry of N-Acetyldopamine Dimer A is crucial for its biological activity. The specific configuration at the C2 and C3 positions of the 1,4-benzodioxane ring is (2R, 3S), which has been determined through detailed spectroscopic analysis, including Nuclear Magnetic Resonance (NMR) and Electronic Circular Dichroism (ECD).

Quantitative Spectroscopic Data

The structural elucidation of N-Acetyldopamine Dimer A is heavily reliant on modern spectroscopic techniques. The following tables summarize the key quantitative data obtained from ¹H and ¹³C NMR spectroscopy and Mass Spectrometry.

¹H and ¹³C NMR Spectroscopic Data

The following table presents the ¹H (600 MHz) and ¹³C (150 MHz) NMR chemical shifts for a representative N-acetyldopamine dimer, Cicadamide C2, which shares the same core structure as N-Acetyldopamine Dimer A, in CD₃OD.[1] Chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) are in Hertz (Hz).

| Position | δH (ppm), mult. (J in Hz) | δC (ppm) |

| 2 | 4.98, d (7.2) | 78.2 |

| 3 | 5.32, d (7.2) | 60.5 |

| 4a | 140.1 | |

| 5 | 6.85, d (8.4) | 117.2 |

| 6 | 6.78, dd (8.4, 2.1) | 118.9 |

| 7 | 125.7 | |

| 8 | 6.72, d (2.1) | 116.5 |

| 8a | 145.8 | |

| 1' | 132.5 | |

| 2' | 6.95, d (2.0) | 115.8 |

| 3' | 146.1 | |

| 4' | 145.9 | |

| 5' | 6.80, d (8.2) | 115.1 |

| 6' | 6.75, dd (8.2, 2.0) | 119.3 |

| 1'' | 2.75, t (7.4) | 36.1 |

| 2'' | 3.40, t (7.4) | 42.8 |

| NH-Ac (3) | ||

| CH₃ | 1.95, s | 23.1 |

| C=O | 173.2 | |

| NH-Ac (2'') | ||

| CH₃ | 1.90, s | 22.8 |

| C=O | 172.8 |

Table 1: ¹H and ¹³C NMR data for a representative N-Acetyldopamine Dimer in CD₃OD.[1]

Mass Spectrometry Data

High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) is a key technique for determining the molecular formula and fragmentation pattern of N-Acetyldopamine Dimer A.

| Ion | m/z [M+H]⁺ | Calculated Formula |

| Molecular Ion | 578.2141 | C₃₀H₃₂N₃O₉ |

Table 2: High-Resolution Mass Spectrometry data for a representative N-Acetyldopamine Dimer.[1]

Fragmentation Pattern: The fragmentation of N-acetyldopamine dimers under mass spectrometry typically involves the cleavage of the side chains and the benzodioxane ring system. Common fragmentation patterns can be analyzed to confirm the connectivity of the molecule.

Experimental Protocols

Isolation and Purification of N-Acetyldopamine Dimer A

The following is a representative protocol for the isolation and purification of N-acetyldopamine dimers from a natural source, such as the cast-off shells of cicadas (Periostracum Cicadae).[1]

Workflow for Isolation and Purification:

Caption: Workflow for the isolation of N-Acetyldopamine Dimer A.

Detailed Method:

-

Extraction: The dried and powdered source material is extracted with 50% methanol using ultrasonication. The solvent is then evaporated under reduced pressure to yield a crude extract.[2]

-

Solvent Partitioning: The crude extract is suspended in water and successively partitioned with ethyl acetate and n-butanol to separate compounds based on polarity. The ethyl acetate fraction is typically enriched with N-acetyldopamine dimers.[2]

-

Silica Gel Column Chromatography: The ethyl acetate fraction is subjected to silica gel column chromatography, eluting with a gradient of solvents (e.g., chloroform-methanol) to yield several sub-fractions.[2]

-

Sephadex LH-20 Column Chromatography: Fractions containing the dimers are further purified using a Sephadex LH-20 column with methanol as the mobile phase to remove smaller impurities.

-

Preparative High-Performance Liquid Chromatography (HPLC): The final purification is achieved by preparative HPLC on a C18 column. A typical mobile phase consists of a gradient of methanol and water.[1]

Stereochemical Determination using Electronic Circular Dichroism (ECD)

The absolute configuration of N-Acetyldopamine Dimer A is determined by comparing its experimental ECD spectrum with the theoretically calculated spectrum.

Workflow for ECD Analysis:

Caption: Workflow for stereochemical assignment using ECD.

Detailed Method:

-

Experimental Measurement: The ECD spectrum of the purified dimer is recorded in a suitable solvent, typically methanol.

-

Conformational Search: A conformational search is performed for the possible stereoisomers using computational methods like molecular mechanics.

-

Quantum Chemical Calculations: The geometries of the low-energy conformers are optimized using Density Functional Theory (DFT). Subsequently, the ECD spectra are calculated using Time-Dependent DFT (TDDFT).

-

Comparison and Assignment: The calculated ECD spectrum is compared with the experimental spectrum. A good match between the experimental and calculated spectra for a particular stereoisomer allows for the unambiguous assignment of the absolute configuration.[1] The 2-phenyl-1,4-benzodioxane CD rule can also be applied for preliminary assignment.[1]

Signaling Pathways and Biological Activity

N-Acetyldopamine Dimer A has been shown to exhibit significant biological activities, primarily through its interaction with key signaling pathways involved in inflammation and oxidative stress.

Inhibition of the TLR4/NF-κB Signaling Pathway

N-Acetyldopamine Dimer A can attenuate neuroinflammation by inhibiting the Toll-like receptor 4 (TLR4) signaling pathway.

Signaling Pathway Diagram:

References

N-Acetyldopamine dimer A and its role in insect cuticle sclerotization

An In-Depth Technical Guide to N-Acetyldopamine Dimers and Their Role in Insect Cuticle Sclerotization

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Insect cuticle is a remarkable biocomposite material that provides structural support, protection, and mobility. Its exceptional mechanical properties are largely due to a post-ecdysial maturation process known as sclerotization, or tanning. This process involves the cross-linking of cuticular proteins and chitin (B13524) by reactive quinonoid molecules derived from catecholamine precursors. Among the most crucial precursors is N-acetyldopamine (NADA). This technical guide provides a comprehensive overview of the biochemical pathways involving NADA, with a specific focus on the formation of N-acetyldopamine dimers and their integral role in the covalent cross-linking that defines the hardened, sclerotized exoskeleton. We will detail the enzymatic cascades, present quantitative data on the resulting material properties, outline key experimental protocols for investigation, and visualize the core biochemical and experimental workflows.

The Sclerotization Cascade: From Tyrosine to N-Acetyldopamine (NADA)

The journey to a hardened cuticle begins with the amino acid tyrosine, which is converted into the key sclerotizing agent, N-acetyldopamine (NADA), through a series of enzymatic steps. This pathway is fundamental to insect physiology and represents a critical control point in development.

The biosynthesis of NADA proceeds as follows:

-

Hydroxylation: Tyrosine is hydroxylated to 3,4-dihydroxyphenylalanine (DOPA) by the enzyme tyrosine hydroxylase (TH).

-

Decarboxylation: DOPA is then decarboxylated to dopamine (B1211576) by DOPA decarboxylase (DDC).

-

N-acetylation: Finally, the amino group of dopamine is acetylated by N-acetyltransferase (NAT) to form N-acetyldopamine (NADA).[1]

This pathway ensures a ready supply of the precursor necessary for the rapid sclerotization required after molting.

Formation of Reactive Intermediates and N-Acetyldopamine Dimers

Once synthesized, NADA is transported to the cuticle, where it is oxidized by a class of copper-containing enzymes known as phenoloxidases (e.g., laccases and tyrosinases) into highly reactive intermediates.[2] These intermediates are the primary agents of protein cross-linking.

The key steps are:

-

Oxidation to Quinone: Laccase catalyzes the oxidation of NADA to N-acetyldopamine quinone (NADA-quinone).[1]

-

Isomerization: NADA-quinone can be isomerized to N-acetyldopamine quinone methide (NADA-QM) by quinone isomerase.[3]

-

Formation of Dehydro-NADA: The quinone methide can be further isomerized to 1,2-dehydro-N-acetyldopamine (dehydro NADA).[4]

These quinones and quinone methides are powerful electrophiles that readily react with nucleophilic side chains of cuticular proteins (such as lysine, histidine, and cysteine) and can also react with each other.

A significant reaction pathway involves the dimerization of these oxidized NADA molecules. For instance, dehydro NADA can be oxidized by phenoloxidase to a quinone methide imine amide, which then reacts with another dehydro NADA molecule to form a dimer.[4] Many of these dimers possess a 2-(3',4'-dihydroxyphenyl)-1,4-benzodioxane core structure.[2][5][6] These dimers, along with trimers and larger oligomers, create extensive, stable, and irreversible cross-links within the cuticle matrix, binding protein chains to each other and to the chitin nanofibrils.[3][7]

Quantitative Data Presentation

The process of sclerotization dramatically alters the mechanical properties of the cuticle. Furthermore, the efficiency of the enzymatic reactions is critical for the rapid hardening required by the insect.

Mechanical Properties of Insect Cuticle

The cross-linking of proteins by NADA derivatives transforms the soft, pliable procuticle into a hard, rigid material. The table below summarizes the typical range of mechanical properties for soft and sclerotized cuticles.

| Property | Soft Cuticle (e.g., Resilin) | Sclerotized Cuticle | Unit | Reference(s) |

| Young's Modulus | 1 kPa - 50 MPa | 1 - 20 GPa | Pa | [1][8][9] |

| Vicker's Hardness | Not Applicable | 25 - 80 | kgf mm⁻² | [1][8][9] |

| Density | ~1.0 - 1.1 | 1.1 - 1.3 | kg m⁻³ | [1][8][9] |

Enzyme Kinetics

The kinetics of phenoloxidases like laccase are central to controlling the rate of sclerotization. While specific data for NADA with insect laccases are sparse in publicly available literature, the following table presents representative kinetic parameters for a high-efficiency fungal laccase using the common substrate ABTS, illustrating the enzyme's catalytic power.

| Enzyme | Substrate | KM (μM) | kcat (s⁻¹) | kcat/KM (s⁻¹·M⁻¹) | Reference(s) |

| Laccase (DLac) from Cerrena sp. RSD1 | ABTS | 36 | 52,515 | 1.5 x 10⁹ | [10] |

Experimental Protocols

Investigating the role of NADA dimers in sclerotization requires a suite of biochemical and biophysical techniques. Below are detailed methodologies for key experiments.

Protocol for Laccase Activity Assay (Spectrophotometric)

This protocol is for determining the activity of laccase in a sample, such as a purified enzyme preparation or a crude cuticle extract, using a chromogenic substrate.

-

Objective: To quantify laccase activity by measuring the rate of substrate oxidation.

-

Principle: Laccase oxidizes a substrate (e.g., ABTS or Syringaldazine), producing a colored product whose absorbance can be monitored over time with a spectrophotometer. The rate of change in absorbance is proportional to enzyme activity.[11]

-

Materials:

-

Spectrophotometer (plate reader or cuvette-based)

-

100 mM Potassium Phosphate or Citrate-Phosphate Buffer (pH range 4.0-6.5, optimize for specific enzyme)[11]

-

Substrate Stock Solution: 20 mM ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) in buffer or 0.216 mM Syringaldazine in absolute methanol.[11]

-

Enzyme sample (purified or crude extract)

-

Microplate or quartz cuvettes

-

-

Procedure:

-

Preparation: Warm up the spectrophotometer and set the wavelength to 420 nm for ABTS or 530 nm for Syringaldazine.[11] Set the temperature to the desired assay temperature (e.g., 25-37°C).

-

Reaction Mixture: In a microplate well or cuvette, prepare the reaction mixture. For a 200 µL final volume:

-

170 µL of Assay Buffer

-

10 µL of Substrate Stock Solution (for a final concentration of 1 mM ABTS)

-

Mix gently.

-

-

Initiate Reaction: Add 20 µL of the enzyme sample to the reaction mixture. Mix immediately but gently.

-

Measurement: Immediately begin reading the absorbance in kinetic mode, taking readings every 30 seconds for 5-10 minutes.

-

Blank: Prepare a blank reaction containing buffer instead of the enzyme sample to measure non-enzymatic substrate oxidation. Subtract the rate of the blank from the sample rates.

-

Calculation: Determine the linear rate of change in absorbance per minute (ΔAbs/min). Convert this rate to enzyme activity (U/mL) using the Beer-Lambert law and the molar extinction coefficient of the oxidized substrate (ε₄₂₀ for ABTS = 36,000 M⁻¹cm⁻¹).[11] One unit (U) is often defined as the amount of enzyme that oxidizes 1 µmol of substrate per minute.

-

Protocol for In Vitro Cuticular Protein Cross-Linking

This protocol describes a model experiment to observe the cross-linking of recombinant cuticular proteins catalyzed by laccase in the presence of NADA.

-

Objective: To demonstrate NADA-mediated cross-linking of cuticular proteins and analyze the resulting oligomers/polymers.[12]

-

Principle: Recombinant cuticular proteins are incubated with NADA and laccase. The enzyme oxidizes NADA to reactive quinones, which then form covalent cross-links between protein molecules. The resulting increase in molecular weight can be visualized by SDS-PAGE.

-

Materials:

-

Purified recombinant cuticular protein (e.g., MsCP36 from Manduca sexta)[12]

-

N-acetyldopamine (NADA)

-

Laccase (fungal or recombinant insect laccase)

-

Reaction Buffer (e.g., 50 mM sodium phosphate, pH 6.5)

-

SDS-PAGE equipment and reagents (gels, running buffer, loading dye with β-mercaptoethanol)

-

Coomassie stain or Western blot reagents

-

-

Procedure:

-

Reaction Setup: In a microcentrifuge tube, set up the reaction mixture. Optimal conditions may vary, but a starting point is:[12]

-

Final concentration of 0.3 mM cuticular protein

-

Final concentration of 1-8 mM NADA

-

Final concentration of 1.0 U/µL laccase

-

Adjust to a final volume of 50 µL with Reaction Buffer.

-

-

Controls: Prepare negative control reactions:

-

No laccase

-

No NADA

-

No protein

-

-

Incubation: Incubate all tubes at a suitable temperature (e.g., 25°C) for a time course (e.g., 0, 30, 60, 120 minutes).

-

Stopping the Reaction: Stop the reaction at each time point by adding an equal volume of 2x SDS-PAGE loading buffer containing a reducing agent and boiling for 5 minutes.

-

Analysis by SDS-PAGE: Load the samples onto an SDS-PAGE gel. Run the gel to separate the proteins by size.

-

Visualization: Stain the gel with Coomassie Blue. The formation of cross-linked proteins will be visible as higher molecular weight bands (dimers, trimers, oligomers) and potentially as insoluble material that does not enter the gel, compared to the monomeric protein band in the control lanes.[12]

-

Protocol for Solid-State NMR Analysis of Sclerotized Cuticle

This protocol provides a general workflow for analyzing the chemical composition and cross-linking in intact insect cuticle using solid-state Nuclear Magnetic Resonance (ssNMR).

-

Objective: To identify the chemical components (chitin, protein, catechols) and detect covalent cross-links (e.g., between NADA and protein residues) in native cuticle.[13]

-

Principle: ssNMR allows for the analysis of non-soluble, heterogeneous materials like cuticle at atomic resolution. By using techniques like Cross-Polarization Magic-Angle-Spinning (CP-MAS) and isotopic labeling (e.g., with ¹³C and ¹⁵N), specific atomic nuclei and their covalent bonds can be identified.[13][14]

-

Materials:

-

Insect cuticle samples (e.g., pupal cases from Manduca sexta)

-

For isotopic labeling: ¹³C-labeled dopamine and ¹⁵N-labeled histidine fed to or injected into larvae.[13]

-

Solvents for cleaning/dewaxing (e.g., chloroform/methanol)

-

Solid-state NMR spectrometer with a MAS probe.

-

-

Procedure:

-

Sample Preparation:

-

Collect cuticle from newly ecdysed (unsclerotized) and fully tanned (sclerotized) insects.

-

Clean the cuticle by sonicating in solvent mixtures to remove lipids and other non-structural components.

-

Dry the cuticle thoroughly.

-

Pack the powdered or finely cut cuticle into an NMR rotor (typically 2-10 mg of material is needed).[14][15]

-

-

NMR Acquisition:

-

Insert the rotor into the ssNMR spectrometer.

-

Perform a ¹³C CP-MAS experiment. This will provide a spectrum showing signals for the different types of carbon atoms present (e.g., chitin polysaccharides, protein amide backbones, amino acid side chains, and aromatic carbons from sclerotizing agents).[13]

-

-

Analysis of Cross-Links:

-

For samples isotopically labeled (e.g., with ¹³C-dopamine and ¹⁵N-histidine), specific NMR experiments can be used to detect the formation of new covalent bonds.

-

The appearance of new signals corresponding to a C-N bond between the catechol ring of the NADA derivative and the imidazole (B134444) ring of a histidine residue provides direct evidence of cross-linking.[13]

-

-

Data Interpretation:

-

Compare the spectra of unsclerotized and sclerotized cuticle to identify chemical changes associated with tanning.

-

Integrate the signal intensities to quantify the relative amounts of chitin, protein, and cross-linking agents.

-

-

Significance and Future Directions

The sclerotization pathway, particularly the reactions involving NADA and its dimers, is a highly attractive target for the development of novel insecticides. Inhibiting key enzymes like DDC or laccase can disrupt cuticle formation, leading to insect mortality. Understanding the precise structure of the cross-links can also inform the design of more specific and effective pest control agents.

Furthermore, the chemistry of sclerotization serves as a blueprint for the creation of advanced biomaterials. The ability to form strong, lightweight, and durable materials through enzymatic cross-linking of polymers at ambient temperature is of great interest in materials science and biomedical engineering. Future research will likely focus on elucidating the structures of more complex oligomers, understanding the regulation of enzymatic activity with spatial and temporal precision, and harnessing this biological process for technological applications.

References

- 1. Design and mechanical properties of insect cuticle: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 2. researchgate.net [researchgate.net]

- 3. d-nb.info [d-nb.info]

- 4. researchgate.net [researchgate.net]

- 5. Identification of N-Acetyldopamine Dimers from the Dung Beetle Catharsius molossus and Their COX-1 and COX-2 Inhibitory Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. biomimetic.pbworks.com [biomimetic.pbworks.com]

- 9. researchgate.net [researchgate.net]

- 10. Kinetic analysis and structural studies of a high‐efficiency laccase from Cerrena sp. RSD1 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. An Easy Method for Screening and Detection of Laccase Activity [openbiotechnologyjournal.com]

- 12. Model reactions for insect cuticle sclerotization: cross-linking of recombinant cuticular proteins upon their laccase-catalyzed oxidative conjugation with catechols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Aromatic cross-links in insect cuticle: detection by solid-state 13C and 15N NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. "Solid State NMR Analysis of Insect Wing Membranes" by Samuel Eddy [researchrepository.wvu.edu]

- 15. Solid-State 13C NMR Delineates the Architectural Design of Biopolymers in Native and Genetically Altered Tomato Fruit Cuticles - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Significance of N-acetyldopamine Oligomers in Invertebrates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-acetyldopamine (NADA) and its oligomeric derivatives are crucial molecules in the physiology of invertebrates, playing a central role in the sclerotization of the cuticle, the hard protective exoskeleton. This process is vital for locomotion, flight, and defense against predators and pathogens. Beyond this structural role, emerging research suggests that NADA oligomers possess significant antioxidant, anti-inflammatory, and neuroprotective properties, hinting at broader physiological functions, including a potential role in the innate immune system. This technical guide provides a comprehensive overview of the biological significance of NADA oligomers in invertebrates, with a focus on their well-established role in sclerotization and their putative functions in other biological processes. This document details the biosynthetic pathways, presents available quantitative data, outlines key experimental protocols, and visualizes complex processes through signaling and workflow diagrams to facilitate further research and development in this area.

Introduction

Invertebrates, comprising over 95% of animal species, have evolved a remarkable array of biochemical strategies for survival. Among these, the formation of a rigid, protective exoskeleton, or cuticle, is a key adaptation. The process of hardening and stabilizing this cuticle, known as sclerotization, is largely mediated by the cross-linking of cuticular proteins with quinones derived from catecholamines. N-acetyldopamine (NADA) is a primary precursor in this critical biological process.[1][2] The enzymatic oxidation of NADA leads to the formation of highly reactive quinones, which can then polymerize and covalently bind to cuticular proteins, forming NADA oligomers and creating a hardened, often pigmented, cuticle.[3][4]

While the role of NADA in sclerotization is well-documented, the biological significance of NADA oligomers extends beyond this structural function. Recent studies have begun to uncover their involvement in other physiological processes, including antioxidant defense and innate immunity.[5][6] This guide aims to provide a detailed technical overview of the current understanding of NADA oligomers in invertebrates, targeting researchers, scientists, and professionals in drug development who are interested in the unique biochemistry of these organisms and its potential applications.

The Role of N-acetyldopamine Oligomers in Cuticular Sclerotization

Cuticular sclerotization is a fundamental process in the life of most insects and many other invertebrates, occurring after each molt.[7] This process transforms the soft, pliable newly formed cuticle into a hard, rigid structure that provides mechanical support and protection.

Biosynthesis of N-acetyldopamine and its Oligomers

The biosynthesis of NADA and its subsequent oligomerization is a multi-step enzymatic pathway that begins with the amino acid tyrosine.[1][2]

-

Tyrosine Hydroxylation: Tyrosine is hydroxylated to L-DOPA (3,4-dihydroxyphenylalanine) by the enzyme tyrosine hydroxylase.

-

Decarboxylation: L-DOPA is then decarboxylated to dopamine (B1211576) by DOPA decarboxylase.

-

N-acetylation: Dopamine is N-acetylated to form N-acetyldopamine (NADA) by the enzyme N-acetyltransferase.

-

Oxidation and Oligomerization: NADA is oxidized by phenoloxidases, such as laccases and tyrosinases, to form highly reactive N-acetyldopamine quinones.[8][9] These quinones can then undergo a series of reactions, including Michael addition and radical coupling, to form dimers, trimers, and higher-order oligomers. These oligomers, along with the quinone monomers, cross-link with nucleophilic residues (e.g., lysine, histidine) on cuticular proteins, leading to the sclerotization of the cuticle.[3]

Other Biological Roles of N-acetyldopamine Oligomers

While the primary and most studied role of NADA oligomers is in sclerotization, evidence suggests their involvement in other crucial physiological processes.

Innate Immunity and Wound Healing

The invertebrate innate immune system relies on a combination of cellular and humoral responses to combat pathogens. The phenoloxidase cascade, which is involved in the oxidation of NADA, is a key component of this immune response. Upon recognition of pathogens, the prophenoloxidase activating system is triggered, leading to the production of melanin (B1238610) and reactive quinone species at the site of infection or wounding.[10][11] These molecules are thought to directly kill pathogens and are involved in the encapsulation of foreign invaders.

While the direct role of NADA oligomers in this process is not fully elucidated, their formation is an inherent consequence of phenoloxidase activation. It is plausible that these oligomers contribute to the physical barrier formed during wound healing and encapsulation. Furthermore, some studies have reported anti-inflammatory properties of NADA dimers and trimers isolated from medicinal insects, suggesting a potential modulatory role in the immune response.[12][13] However, more research is needed to establish a definitive link and mechanism of action within the context of the invertebrate immune system.

Antioxidant and Neuroprotective Properties

Several studies have isolated and characterized NADA dimers and other oligomers from various insect species, revealing potent antioxidant and neuroprotective activities in in vitro and in vivo models.[6][14][15] These oligomers have been shown to scavenge free radicals and protect neuronal cells from oxidative stress-induced apoptosis.[14] For instance, an N-acetyldopamine dimer isolated from Cicadidae Periostracum exhibited significant neuroprotective effects against rotenone-induced cytotoxicity in SH-SY5Y cells.[14] Another study on NADA oligomers from Periplaneta americana demonstrated anti-inflammatory and vasorelaxant effects.[12][13]

While these findings are promising from a pharmacological perspective, their endogenous relevance in invertebrates is still under investigation. It is possible that NADA oligomers, formed during normal physiological processes or in response to stress, act as endogenous antioxidants, protecting tissues from oxidative damage.

Quantitative Data

Quantitative data on the concentration and distribution of NADA oligomers in invertebrates is limited and varies significantly depending on the species, developmental stage, and tissue type. The table below summarizes some of the available data to provide a comparative overview.

| Species | Tissue/Developmental Stage | Compound | Concentration/Activity | Reference |

| Manduca sexta (larva) | Hemolymph | N-β-alanyldopamine | Increases over 800-fold during pupal tanning | [16] |

| Periplaneta americana | Whole body extract | NADA dimers and trimers | EC50 values of 6.7-23.7 μM for vasorelaxant activity | [12] |

| Vespa velutina auraria | Adult | NADA dimers | Stronger antioxidant activity than Vitamin C at 14 µg/mL | [17][18] |

| Cicadidae Periostracum | Exoskeleton | NADA dimer enantiomers | Enantiomer 1a showed significant neuroprotective effects, while 1b was inactive | [6][14][15] |

Note: This table represents a summary of available data and is not exhaustive. Concentrations and activities can be influenced by various factors.

Experimental Protocols

This section provides generalized methodologies for key experiments related to the study of N-acetyldopamine oligomers. Researchers should optimize these protocols for their specific invertebrate model and experimental goals.

Enzymatic Synthesis of N-acetyldopamine Oligomers

This protocol describes a general method for the in vitro synthesis of NADA oligomers using a phenoloxidase enzyme.

Materials:

-

N-acetyldopamine (NADA)

-

Mushroom tyrosinase or a purified insect laccase

-

Phosphate (B84403) buffer (e.g., 0.1 M, pH 6.5)

-

Spectrophotometer

Procedure:

-

Prepare a stock solution of NADA in the phosphate buffer.

-

In a reaction tube, add the NADA solution to the desired final concentration.

-

Initiate the reaction by adding the phenoloxidase enzyme (e.g., tyrosinase or laccase) to the reaction mixture.[8][9]

-

Incubate the reaction at room temperature or a specified temperature, with gentle agitation.

-

Monitor the progress of the reaction by measuring the absorbance at a specific wavelength (e.g., 470 nm for quinone formation).

-

Stop the reaction at desired time points by adding an inhibitor (e.g., phenylthiourea (B91264) for tyrosinase) or by heat inactivation.

-

The resulting mixture containing NADA oligomers can be used for further analysis or purification.

Purification and Characterization of NADA Oligomers

This protocol outlines a general workflow for the purification and characterization of NADA oligomers from a reaction mixture or a biological extract.

Workflow:

-

Extraction: Extract the sample (e.g., insect cuticle, reaction mixture) with a suitable solvent (e.g., methanol/water).

-

Prefractionation: Use techniques like solid-phase extraction (SPE) or liquid-liquid extraction to remove interfering substances and enrich for phenolic compounds.

-

Chromatographic Separation: Employ high-performance liquid chromatography (HPLC) with a reversed-phase column (e.g., C18) to separate the different NADA oligomers.[19] A gradient elution with solvents like water/acetonitrile containing a small amount of acid (e.g., formic acid) is typically used.

-

Detection and Characterization:

-

UV-Vis Spectroscopy: Monitor the elution profile at a wavelength where NADA and its oligomers absorb (e.g., 280 nm).

-

Mass Spectrometry (MS): Couple the HPLC system to a mass spectrometer (e.g., ESI-QTOF-MS) to determine the molecular weights of the separated compounds and to obtain fragmentation patterns for structural elucidation.[19][20]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structural confirmation of purified oligomers, perform 1D and 2D NMR experiments (e.g., 1H, 13C, COSY, HSQC, HMBC).

-

Phenoloxidase Activity Assay

This assay measures the activity of phenoloxidases, the enzymes responsible for oxidizing NADA.

Materials:

-

Hemolymph or tissue extract from invertebrates

-

L-DOPA or dopamine solution (substrate)

-

Phosphate buffer (e.g., 0.1 M, pH 6.5)

-

Microplate reader

Procedure:

-

Prepare a hemolymph or tissue extract in an appropriate buffer.

-

In a microplate well, add the extract.

-

Initiate the reaction by adding the substrate solution (L-DOPA or dopamine).

-

Immediately measure the change in absorbance over time at a specific wavelength (e.g., 490 nm for dopachrome (B613829) formation) using a microplate reader.

-

The rate of change in absorbance is proportional to the phenoloxidase activity.

Conclusion and Future Directions

N-acetyldopamine oligomers are undeniably central to the biology of invertebrates, primarily through their indispensable role in cuticular sclerotization. The biosynthetic pathway leading to their formation and their subsequent cross-linking of cuticular proteins is a well-established paradigm in insect physiology. However, the exploration of their other biological functions is an emerging and exciting field of research. The antioxidant, anti-inflammatory, and neuroprotective properties of NADA oligomers, although primarily investigated from a pharmacological standpoint, suggest that these molecules may have significant endogenous roles in invertebrate health and disease.

Future research should focus on several key areas to deepen our understanding of NADA oligomers:

-

Quantitative Analysis: There is a pressing need for robust and sensitive analytical methods to accurately quantify the levels of different NADA oligomers in various invertebrate tissues and hemolymph under different physiological conditions, such as during development, immune challenge, and environmental stress.

-

Role in Innate Immunity: Further studies are required to elucidate the precise role of NADA oligomers in the invertebrate immune response, moving beyond their association with the phenoloxidase cascade to investigate direct immunomodulatory effects.

-

Signaling Pathways: Investigating whether NADA oligomers act as signaling molecules, potentially interacting with specific receptors or modulating intracellular signaling pathways, could reveal novel regulatory mechanisms in invertebrate physiology.

-

Enzymology of Oligomerization: A more detailed characterization of the enzymes involved in the oligomerization process and the factors that control the size and structure of the resulting oligomers will provide a more complete picture of their biosynthesis and function.

By addressing these research gaps, we can gain a more comprehensive understanding of the multifaceted biological significance of N-acetyldopamine oligomers in invertebrates, which could pave the way for the development of novel insecticides, therapeutic agents, and biomaterials.

References

- 1. Insect Cuticle Sclerotization | Annual Reviews [annualreviews.org]

- 2. researchgate.net [researchgate.net]

- 3. researchpublish.com [researchpublish.com]

- 4. Laccase-mediated synthesis of bioactive natural products and their analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. N-Acetyldopamine Dimer from Cicadidae Periostracum Is Enantioselectively Neuroprotective via Antioxidant Property - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Laccases and Tyrosinases in Organic Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. peptide.com [peptide.com]

- 11. alfachemic.com [alfachemic.com]

- 12. N-acetyldopamine oligomers from Periplaneta americana with anti-inflammatory and vasorelaxant effects and their spatial distribution visualized by mass spectrometry imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. insect cuticle sclerotization: Topics by Science.gov [science.gov]

- 15. N-Acetyldopamine Dimer from Cicadidae Periostracum Is Enantioselectively Neuroprotective via Antioxidant Property - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. N-β-Alanyldopamine: Major Role in Insect Cuticle Tanning | Semantic Scholar [semanticscholar.org]

- 17. graphviz.org [graphviz.org]

- 18. Solid Phase Synthesis of PNA Oligomers | Springer Nature Experiments [experiments.springernature.com]

- 19. Systematic metabolite profiling of N-acetyldopamine oligomers from Cicadae Periostracum in rats by ultra-high performance liquid chromatography coupled with quadrupole-time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Plasma N-acetylaspartate: Development and validation of a quantitative assay based on HPLC-MS-MS and sample derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

Enantioselective Properties of N-acetyldopamine Dimers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-acetyldopamine (NADA), a catecholamine metabolite, plays a crucial role in the sclerotization of insect cuticles. Beyond this structural function, dimers of NADA have emerged as compounds of significant pharmacological interest, exhibiting a range of biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects.[1][2] These dimers exist as enantiomers, and recent research has unveiled their pronounced enantioselective properties, particularly in the context of neuroprotection. This technical guide provides an in-depth exploration of the enantioselective characteristics of N-acetyldopamine dimers, focusing on their differential biological activities, underlying signaling pathways, and the experimental methodologies used for their investigation.

Recent studies have successfully isolated and characterized specific enantiomers of a N-acetyldopamine dimer, identified as 1a (2S,3R,1''R) and 1b (2R,3S,1''S), from Cicadidae Periostracum, the cast-off shell of cicadas.[1][2][3] Biological evaluations have revealed a striking difference in the neuroprotective capabilities of these two enantiomers. Specifically, enantiomer 1a demonstrates significant protection against rotenone-induced cytotoxicity in SH-SY5Y neuroblastoma cells, whereas enantiomer 1b is reported to be inactive.[1][2][3] This enantioselectivity underscores the importance of stereochemistry in the development of therapeutic agents targeting neurodegenerative diseases.

This guide will delve into the experimental protocols for the chiral separation of these enantiomers, detail the assays used to evaluate their biological effects, and present the current understanding of the signaling pathways they modulate. All quantitative data are summarized in structured tables for clear comparison, and key experimental workflows and signaling pathways are visualized using diagrams.

Data Presentation

Table 1: Enantioselective Neuroprotective Activity of N-acetyldopamine Dimers

| Enantiomer | Configuration | Source | Cell Line | Assay | Key Findings | Reference |

| 1a | (2S,3R,1''R) | Cicadidae Periostracum | SH-SY5Y | Rotenone-induced cytotoxicity | Significant neuroprotective effects | [1][2][3] |

| 1b | (2R,3S,1''S) | Cicadidae Periostracum | SH-SY5Y | Rotenone-induced cytotoxicity | Inactive | [1][2][3] |

Table 2: Enantioselective Antioxidant Activity of N-acetyldopamine Dimers

| Enantiomer | Effect on Intracellular ROS | Effect on Mitochondrial ROS | Effect on Glutathione (B108866) (GSH) Levels | Reference |

| 1a | Reduction | Reduction | Elevation | [1][2][3] |

| 1b | No significant effect | No significant effect | No significant effect | [1][2][3] |

Table 3: Binding Affinity of N-acetyldopamine Dimer to TLR4-MD2 Complex

| Compound | Binding Affinity (KD) | Method | Reference |

| N-acetyldopamine dimer (NADD) | 8.8 μM | Surface Plasmon Resonance (SPR) | [4] |

Note: The enantiomeric composition of the NADD used in this study was not specified.

Experimental Protocols

Chiral Separation of N-acetyldopamine Dimers

The enantiomers of N-acetyldopamine dimers can be resolved from a racemic mixture using chiral High-Performance Liquid Chromatography (HPLC).

Protocol:

-

Column: A chiral stationary phase column is essential. While the specific column used for the separation of 1a and 1b is not detailed in the provided references, common chiral columns include those with polysaccharide-based chiral selectors (e.g., cellulose (B213188) or amylose (B160209) derivatives) on a silica (B1680970) support.

-

Mobile Phase: A typical mobile phase for normal-phase chiral HPLC consists of a mixture of a non-polar solvent like n-hexane and a polar modifier such as isopropanol (B130326) or ethanol. The exact ratio needs to be optimized to achieve baseline separation of the enantiomers. For basic compounds, a small amount of an amine additive (e.g., diethylamine) may be required, while for acidic compounds, an acidic additive (e.g., trifluoroacetic acid) can be beneficial.

-

Flow Rate: A flow rate of 1 mL/min is a common starting point and can be adjusted to optimize resolution and analysis time.

-

Detection: Detection is typically performed using a UV detector at a wavelength where the N-acetyldopamine dimers exhibit strong absorbance.

-

Fraction Collection: Once the separation method is optimized, the individual enantiomers can be collected as they elute from the column for subsequent biological testing.

Cell Culture and Viability Assays

Cell Line: SH-SY5Y human neuroblastoma cells are a commonly used model for neurotoxicity and neuroprotection studies.

Protocol for Cell Viability (MTT Assay):

-

Seed SH-SY5Y cells in a 96-well plate at a density of 1 × 10⁴ cells/well and allow them to adhere overnight.

-

Pre-treat the cells with varying concentrations of the individual N-acetyldopamine dimer enantiomers for a specified period (e.g., 24 hours).

-

Induce cytotoxicity by adding a neurotoxin such as rotenone.

-

After the incubation period with the toxin, add 10 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the MTT solution and add 100 μL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated) cells.

Measurement of Reactive Oxygen Species (ROS)

Intracellular ROS Detection (DCFH-DA Assay):

-

Seed SH-SY5Y cells in a suitable plate or dish.

-

Treat the cells with the N-acetyldopamine dimer enantiomers followed by the inducing agent (e.g., rotenone).

-

Incubate the cells with 2',7'-dichlorofluorescin diacetate (DCFH-DA) solution (typically 10 µM) for 30 minutes at 37°C in the dark.

-

Wash the cells with PBS to remove excess probe.

-

Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.

Mitochondrial ROS Detection (MitoSOX Red Assay):

-

Follow a similar procedure as for intracellular ROS detection.

-

Instead of DCFH-DA, incubate the cells with MitoSOX Red mitochondrial superoxide (B77818) indicator (typically 5 µM) for 10-30 minutes at 37°C, protected from light.

-

Wash the cells with a warm buffer.

-

Analyze the fluorescence using a fluorescence microscope or flow cytometer with an excitation wavelength of around 510 nm and an emission wavelength of approximately 580 nm.

Glutathione (GSH) Assay

-

Culture and treat SH-SY5Y cells as described previously.

-

Lyse the cells and deproteinize the lysate.

-

Use a commercially available glutathione assay kit that typically involves a colorimetric or fluorometric reaction.

-

The assay principle often involves the reaction of GSH with a reagent (e.g., 5,5'-dithio-bis(2-nitrobenzoic acid) or a fluorescent probe) to produce a measurable product.

-

Measure the absorbance or fluorescence according to the kit's instructions and calculate the GSH concentration based on a standard curve.

Western Blot Analysis

For Nrf2/Keap1 Pathway:

-

Treat SH-SY5Y cells with the N-acetyldopamine dimer enantiomers.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE on a polyacrylamide gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies against Nrf2, Keap1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

For TLR4/NF-κB/NLRP3/Caspase-1 Pathway (in BV-2 microglia):

-

Culture and treat BV-2 microglial cells with lipopolysaccharide (LPS) to induce an inflammatory response, with or without pre-treatment with N-acetyldopamine dimers.

-

Follow the same western blot procedure as above, using primary antibodies against TLR4, p-NF-κB p65, NF-κB p65, NLRP3, and cleaved Caspase-1.

Molecular Docking

-

Protein and Ligand Preparation: Obtain the crystal structure of the target protein (e.g., Keap1) from the Protein Data Bank (PDB). Prepare the 3D structures of the N-acetyldopamine dimer enantiomers and perform energy minimization.

-

Docking Simulation: Use molecular docking software (e.g., AutoDock Vina) to predict the binding poses of the enantiomers within the active site of the target protein.

-

Analysis: Analyze the docking results to determine the binding energies and identify the key amino acid residues involved in the interactions (e.g., hydrogen bonds, hydrophobic interactions) for each enantiomer.

Mandatory Visualization

Caption: Experimental workflow for investigating the enantioselective properties of N-acetyldopamine dimers.

Caption: Enantioselective activation of the Nrf2 signaling pathway by N-acetyldopamine dimer enantiomer 1a.

Caption: Inhibition of the TLR4/NF-κB and NLRP3 inflammasome pathways by N-acetyldopamine dimer.

Conclusion

The enantioselective properties of N-acetyldopamine dimers represent a compelling area of research for the development of novel neuroprotective therapeutics. The stark contrast in the biological activity between enantiomers 1a and 1b highlights the critical importance of stereochemistry in drug design. Enantiomer 1a, through its interaction with the Keap1-Nrf2 pathway, demonstrates significant antioxidant and neuroprotective effects, making it a promising lead compound for further investigation in the context of neurodegenerative diseases such as Parkinson's disease. Additionally, the inhibitory effects of N-acetyldopamine dimers on pro-inflammatory pathways, such as the TLR4/NF-κB and NLRP3 inflammasome signaling cascades, suggest a multi-faceted mechanism of action that could be beneficial in treating diseases with a neuroinflammatory component.

This technical guide provides a foundational understanding of the enantioselective properties of N-acetyldopamine dimers and the experimental approaches to their study. Further research is warranted to fully elucidate the structure-activity relationships, to develop efficient asymmetric syntheses for the production of pure enantiomers, and to evaluate their efficacy and safety in preclinical and clinical settings.

References

- 1. N-Acetyldopamine Dimer from Cicadidae Periostracum Is Enantioselectively Neuroprotective via Antioxidant Property - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Modulation of Keap1/Nrf2/ARE Signaling Pathway by Curcuma- and Garlic-Derived Hybrids [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. N-acetyldopamine dimer inhibits neuroinflammation through the TLR4/NF-κB and NLRP3/Caspase-1 pathways: N-acetyldopamine dimer inhibits neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]

Exploring the Diverse Pharmacological Properties of N-acetyldopamine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-acetyldopamine (NADA) and its derivatives are a class of endogenous and synthetic compounds that have garnered significant interest in the scientific community. Structurally, they are N-acetylated forms of dopamine (B1211576), a critical neurotransmitter.[1][2] Beyond their well-established role in the sclerotization of insect cuticles, these molecules exhibit a wide range of pharmacological activities, including potent anti-inflammatory, antioxidant, and neuroprotective effects.[1][3] This technical guide provides an in-depth exploration of the diverse pharmacological properties of N-acetyldopamine derivatives, with a focus on their mechanisms of action, structure-activity relationships, and the experimental protocols used to evaluate their efficacy. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals working in the fields of pharmacology, neuroscience, and medicinal chemistry.

Pharmacological Properties and Mechanisms of Action

N-acetyldopamine derivatives have demonstrated a remarkable spectrum of biological activities, positioning them as promising candidates for therapeutic development. Their pharmacological effects are largely attributed to their ability to modulate key signaling pathways involved in inflammation, oxidative stress, and neuronal survival.

Anti-inflammatory Effects

N-acetyldopamine and its derivatives, particularly its dimeric forms, have been shown to exert significant anti-inflammatory effects.[4][5] These compounds can attenuate the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and various interleukins in response to inflammatory stimuli like lipopolysaccharide (LPS).[4][6]

The anti-inflammatory actions of N-acetyldopamine derivatives are mediated, in part, through the inhibition of the Toll-like receptor 4 (TLR4)/nuclear factor-kappa B (NF-κB) and the NOD-like receptor thermal protein domain associated protein 3 (NLRP3)/Caspase-1 signaling pathways.[7] By suppressing the activation of NF-κB, a key transcription factor for pro-inflammatory genes, these compounds can effectively dampen the inflammatory cascade.[4]

Antioxidant Properties

The catechol moiety of N-acetyldopamine derivatives is a key structural feature responsible for their potent antioxidant activity.[3] These compounds are effective scavengers of reactive oxygen species (ROS), thereby protecting cells from oxidative damage.[3] One of the primary mechanisms underlying their antioxidant effects is the activation of the Kelch-like ECH-associated protein 1 (Keap1)-nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[3][8] Under conditions of oxidative stress, N-acetyldopamine derivatives can promote the dissociation of Nrf2 from its inhibitor Keap1, allowing Nrf2 to translocate to the nucleus and initiate the transcription of a suite of antioxidant and cytoprotective genes.[8]

Neuroprotective Effects

The antioxidant and anti-inflammatory properties of N-acetyldopamine derivatives contribute to their significant neuroprotective potential.[1][3] By mitigating oxidative stress and inflammation in the nervous system, these compounds can protect neurons from damage and death in various models of neurodegenerative diseases.[3] For instance, certain N-acetyldopamine dimers have been shown to be neuroprotective in models of rotenone-induced cytotoxicity.[3] The activation of the Nrf2 pathway is a key mechanism underlying these neuroprotective effects.[8]

Quantitative Data on Pharmacological Activities

While a comprehensive quantitative dataset for a wide range of N-acetyldopamine derivatives is still emerging, the following tables summarize some of the available data on their anti-inflammatory and antioxidant activities.

Table 1: Anti-inflammatory Activity of N-Acyldopamine Derivatives

| Compound | Assay | Cell Line | IC50/EC50 | Reference |

| N-Linoleoyldopamine | 5-lipoxygenase inhibition | 2.3 nM | [9] | |

| N-Arachidonoyl dopamine (NADA) | FAAH Inhibition | 19-100 µM | [10] |

Table 2: Antioxidant Activity of N-Acyldopamine Derivatives

| Compound | Assay | EC50 | Reference |

| N-Oleoyldopamine (OLDA) | Calcium Influx (VR1) | 36 nM | [11] |

Structure-Activity Relationships

The pharmacological activity of N-acetyldopamine derivatives is intricately linked to their chemical structure. Key structural features that influence their efficacy include the nature of the N-acyl group and the substitution pattern on the dopamine catechol ring.

Studies on a homologous series of N-acyldopamines have revealed that the length and degree of saturation of the acyl chain play a crucial role in their biological activity.[12][13][14] For instance, in the context of inhibiting myofibroblast transdifferentiation, N-palmitoyl dopamine (PALDA) and N-oleoyl dopamine (OLDA) were found to be more potent than N-arachidonoyl dopamine (NADA), suggesting that both chain length and saturation influence efficacy.[13] The dopamine headgroup is considered essential for the activity of these compounds.[12][13]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the pharmacological properties of N-acetyldopamine derivatives.

Synthesis of N-Acyldopamines

A general and efficient method for the synthesis of N-acyldopamines involves the direct amide bond formation between dopamine and a fatty acid without the need for protecting groups.[15][16]

Materials:

-

Dopamine hydrochloride

-

Fatty acid (e.g., oleic acid)

-

Propylphosphoric acid cyclic anhydride (B1165640) (PPACA)

-

Triethylamine (Et3N)

-

Dichloromethane (CH2Cl2)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

To a solution of the fatty acid (1.2 equivalents) in CH2Cl2, add PPACA (1.2 equivalents) and stir for 30 minutes at room temperature.

-

Add a mixture of dopamine hydrochloride (1.0 equivalent) and Et3N (3.0 equivalents) in CH2Cl2 to the reaction mixture.

-

Stir the reaction mixture at room temperature for 3 hours.

-

Quench the reaction with saturated aqueous NaHCO3.

-

Extract the aqueous layer with CH2Cl2.

-

Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the desired N-acyldopamine.

In Vitro Anti-inflammatory Assay: Measurement of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

This assay is widely used to screen for the anti-inflammatory potential of compounds.

Materials:

-

RAW 264.7 murine macrophage cell line

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Lipopolysaccharide (LPS) from E. coli

-

N-acetyldopamine derivative to be tested

-

Griess Reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

-

Sodium nitrite (B80452) (for standard curve)

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of the N-acetyldopamine derivative for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

After incubation, collect the cell culture supernatant.

-

Mix 50 µL of the supernatant with 50 µL of Griess Reagent in a new 96-well plate.

-

Incubate for 10 minutes at room temperature.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the concentration of nitrite in the samples by comparing the absorbance to a standard curve of sodium nitrite.

Western Blot for NF-κB Activation (p65 Subunit Phosphorylation)

This protocol details the detection of phosphorylated p65, a key indicator of NF-κB activation, in LPS-stimulated RAW 264.7 cells.

Materials:

-

RAW 264.7 cells

-

LPS

-

N-acetyldopamine derivative

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (5% non-fat dry milk or BSA in TBST)

-